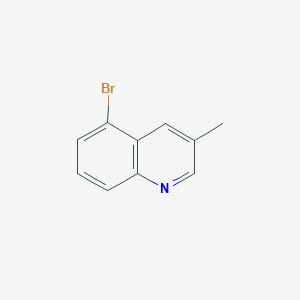

5-Bromo-3-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAJMAJPPPRTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546027 | |

| Record name | 5-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397322-46-2 | |

| Record name | 5-Bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methylquinoline and Its Derivatives

Classical Approaches to Quinoline (B57606) Bromination

The introduction of a bromine atom onto a pre-formed quinoline ring system is a fundamental and widely practiced synthetic strategy. This approach typically relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the inherent electronic properties of the quinoline nucleus and the influence of existing substituents.

Electrophilic Aromatic Substitution Strategies for 3-Methylquinoline Bromination

The bromination of methylquinolines can be achieved using various brominating agents. Common methods involve the use of molecular bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is often conducted at room temperature or with gentle heating to drive the reaction to completion. For instance, the synthesis of 3-Bromo-7-methylquinoline is commonly achieved through the electrophilic bromination of 7-methylquinoline.

The reactivity of the quinoline ring towards electrophilic attack is influenced by the position of the methyl group. The electron-donating nature of the methyl group can activate the ring, but the nitrogen atom acts as a deactivating group, making the pyridine (B92270) ring less susceptible to electrophilic substitution than the benzene (B151609) ring.

Regioselectivity Control in Quinoline Bromination Reactions

Controlling the position of bromination on the quinoline scaffold is a significant challenge in synthetic chemistry. The substitution pattern is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the quinoline ring.

In the case of substituted quinolines, the directing effects of the substituents play a crucial role. For example, in 8-substituted quinolines, the position of bromination can be influenced by the electronic nature of the substituent at the 8-position. Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the direction of halogenation is dependent on the presence and nature of the substituent at the C(3) position. Depending on the substituent, bromination can occur on the methyl group at C(2) or at positions C(3) and C(6) of the heterocyclic ring.

Recent research has also demonstrated highly selective C5-bromination of 8-aminoquinoline (B160924) amides using copper catalysis, highlighting the potential for catalyst-controlled regioselectivity. This method offers outstanding site selectivity, which is often difficult to achieve through classical approaches.

Influence of Reaction Conditions on Synthetic Yields and Positional Selectivity

The outcome of quinoline bromination is highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the amount of brominating agent used. For example, in the bromination of 8-hydroxyquinoline (B1678124), using 2.1 equivalents of bromine can lead to the formation of the dibromo derivative in high yield, while using a smaller amount, such as 1.5 equivalents, results in a mixture of mono- and di-bromo products.

The solvent can also impact the conversion rate and product distribution. Variations in reagents, solvents, and catalysts have been found to only slightly affect the qualitative composition of the reaction products but can influence their yields. For industrial-scale synthesis, continuous flow reactors can be employed to scale up the production of brominated quinolines, allowing for better control over reaction parameters.

Modern and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for synthesizing quinoline derivatives. These modern approaches often utilize transition-metal catalysis and multi-component reactions to construct the quinoline scaffold with high levels of complexity and diversity in a single step.

Transition-Metal Catalyzed Synthesis of 5-Bromo-3-methylquinoline Scaffolds (e.g., Palladium-Catalyzed Reactions)

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the construction of complex molecules like quinolines. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of quinoline derivatives. These methods often involve cross-coupling reactions or domino processes that allow for the formation of multiple bonds in a single operation.

For instance, a palladium-catalyzed reaction of chloroquinolinecarbaldehydes with isocyanides and aromatic amines has been reported to produce quinoline derivatives containing a γ-lactam moiety in good yields. While not a direct synthesis of this compound, this demonstrates the power of palladium catalysis in building complex quinoline-based structures. The obtained polybromoquinolines can undergo further regioselective metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce additional functional groups.

| Catalyst | Reactants | Product Type | Key Features |

| Palladium | Chloroquinolinecarbaldehydes, Isocyanides, Aromatic Amines | Quinoline derivatives with γ-lactam moiety | Forms multiple bonds in one pot. |

| Copper | 8-Aminoquinoline amides, Alkyl bromides | C5-brominated 8-aminoquinolines | High regioselectivity for C5-bromination. |

Multi-Component Reactions for Quinoline Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, including quinoline scaffolds, in a single step from multiple starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a wide range of quinoline derivatives.

Application of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient techniques. While classical methods often rely on harsh conditions, modern approaches offer more sustainable alternatives.

One significant advancement is the use of reusable solid acid catalysts combined with microwave irradiation. organic-chemistry.orgmdpi.com For instance, the Friedländer annulation, a key reaction for quinoline synthesis, can be efficiently catalyzed by Nafion® NR50, a sulfonic acid-functionalized polymer. organic-chemistry.orgmdpi.com This method utilizes ethanol (B145695), a green solvent, and benefits from the rapid heating and increased reaction rates provided by microwave energy. organic-chemistry.orgmdpi.com The catalyst can be recovered and reused multiple times with only a minor decrease in activity, enhancing the process's sustainability. organic-chemistry.orgnih.gov This approach is atom-economic, operationally simple, and environmentally benign. organic-chemistry.org

Another green strategy involves performing reactions in water, the most environmentally friendly solvent. tandfonline.com Microwave-assisted synthesis of quinoline-2-thiones from 4-methyl-2-thiocoumarin and arylhydrazides has been successfully demonstrated in water, featuring short reaction times and high conversion rates. tandfonline.com The Doebner-Miller reaction, traditionally requiring strong acids, can also be adapted to greener conditions by using water as a solvent with an appropriate acid catalyst. iipseries.org

The use of nanocatalysts represents another frontier in green quinoline synthesis. nih.gov These catalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions. For example, magnetic iron oxide nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions, yielding polysubstituted quinolines with easy catalyst recovery via an external magnet. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Quinoline Derivatives

| Methodology | Catalyst | Solvent | Energy Source | Key Advantages | Source(s) |

| Friedländer Synthesis | Nafion® NR50 (reusable) | Ethanol | Microwave | Eco-friendly, efficient, atom-economic, catalyst is recyclable. | organic-chemistry.orgmdpi.com |

| Doebner-Miller Reaction | H₂SO₄ | Water | Conventional Heating | Use of green solvent. | iipseries.org |

| Domino Cyclization | Montmorillonite K-10 | N/A (Solvent-free) | Microwave | High atom economy, rapid reaction, environmentally benign solid acid. | rsc.org |

| Quinolinethione Synthesis | None | Water | Microwave | Clean reaction, short duration, high conversion, simple procedure. | tandfonline.com |

| Friedländer Synthesis | Fe₃O₄-IL-HSO₄ (nanocatalyst) | N/A (Solvent-free) | Conventional Heating | Recyclable magnetic catalyst, good yields, solvent-free conditions. | nih.gov |

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is crucial for tuning its chemical and biological properties. Strategies typically involve reactions at the bromine-substituted C5 position, the methyl group at C3, or the other available positions on the heterocyclic ring.

The bromine atom at the C5 position is a versatile handle for introducing a variety of substituents via cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. For SNAr reactions to be effective, the quinoline ring often needs to be activated by a strong electron-withdrawing group, such as a nitro group. semanticscholar.org Nitration of a bromoquinoline can activate the adjacent bromo group, enabling its substitution by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org

The use of polyfunctional magnesium and zinc organometallic reagents provides a powerful method for regioselective functionalization. beilstein-journals.org A bromine-magnesium exchange reaction can be performed on a bromoquinoline to generate a magnesiated intermediate. This organometallic species can then be quenched with various electrophiles to introduce new functional groups. beilstein-journals.org For example, reacting a magnesiated quinoline with tosyl cyanide (TsCN) can introduce a nitrile group. beilstein-journals.org

Another strategy involves the direct C-H functionalization of the quinoline ring, although this can be challenging to control regioselectively. Alternatively, functional groups can be introduced via reactions on existing substituents. The methyl group at C3, for instance, can be a site for further chemical modification.

The synthesis of related structures, such as 5-bromo-2-chloro-3-methylquinoline, often requires multi-step sequences starting from simpler aromatic precursors. A well-established method for introducing a chlorine atom at the C2 position and a formyl group at the C3 position is the Vilsmeier-Haack reaction. rsc.org

The Meth-Cohn synthesis of 2-chloro-3-formylquinolines provides a direct route. rsc.org This process involves the treatment of an acetanilide (B955) with a Vilsmeier reagent, which can be generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). To synthesize a 5-bromo-2-chloro-3-substituted quinoline, one would start with the corresponding 4-bromoacetanilide. The resulting 5-bromo-2-chloro-3-formylquinoline is a valuable intermediate that can be further modified. For example, the formyl group can be reduced to a methyl group to yield 5-bromo-2-chloro-3-methylquinoline.

Another approach involves the chlorination of a pre-formed bromo-quinoline derivative. For example, a 6-bromo-2-methoxy-quinoline derivative has been chlorinated using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. google.com While this example illustrates a different substitution pattern, the principle of direct chlorination on a bromoquinoline ring is a viable synthetic strategy.

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Meth-Cohn Reaction

| Starting Material | Reagents | Product | Key Transformation | Source(s) |

| Acetanilides | POCl₃ / DMF (Vilsmeier Reagent) | 2-Chloro-3-formylquinolines | Cyclization and formylation | rsc.org |

| Substituted N-phenylacetamides | Vilsmeier Reagent | Substituted 2-chloro-3-formylquinolines | Ring formation with C2-chlorination and C3-formylation | rsc.org |

Strategies for Introducing Diverse Substituents onto the Quinoline Core

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms for quinoline synthesis is essential for optimizing reaction conditions and predicting outcomes. The mechanisms of classical name reactions like the Friedländer, Doebner-Miller, and Combes syntheses have been the subject of detailed studies.

The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is believed to proceed via one of two main pathways. wikipedia.orgresearchgate.net

Aldol-first pathway : The reaction begins with an aldol (B89426) condensation between the two carbonyl components, followed by the formation of a Schiff base (imine) and subsequent cyclization and dehydration. wikipedia.org

Schiff base-first pathway : The initial step is the formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring. wikipedia.org

The Doebner-Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, follows a more complex mechanism. wikipedia.org Isotopic labeling studies have suggested a fragmentation-recombination mechanism. acs.orgresearchgate.net In this proposed pathway, the aniline (B41778) first adds to the α,β-unsaturated carbonyl compound via conjugate addition. This adduct then fragments into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, and a second molecule of aniline adds to the new conjugated imine. Subsequent cyclization, elimination of an aniline molecule, and aromatization lead to the final quinoline product. wikipedia.orgacs.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism starts with the formation of a Schiff base intermediate. The rate-determining step is the acid-catalyzed intramolecular electrophilic ring closure (annulation) of the enamine tautomer of the Schiff base, followed by dehydration to yield the aromatic quinoline ring. wikipedia.org

Mechanistic studies of modern synthetic methods are also crucial. For instance, the Nafion® NR50-catalyzed synthesis of 2-ethyl-3-methylquinolines is proposed to proceed through a series of steps involving the acid-catalyzed formation of enamines and imines from aniline and propionaldehyde, followed by cyclization and aromatization to form the quinoline skeleton. mdpi.com

Chemical Reactivity and Transformation Studies of 5 Bromo 3 Methylquinoline

Cross-Coupling Reactions of the Bromo-Substituent

The bromine atom at the 5-position of 5-bromo-3-methylquinoline serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general reactivity of bromoquinolines in such transformations is well-established. researchgate.net It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their corresponding esters.

A general representation of the Suzuki-Miyaura coupling reaction is shown below:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | R-B(OH)₂ | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | e.g., Toluene, Dioxane, DMF | 5-Aryl-3-methylquinoline |

| This table represents a generalized protocol for the Suzuki-Miyaura coupling of this compound based on established methods for related compounds. |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromo-substituent at the 5-position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylquinolines. organic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgbyjus.commasterorganicchemistry.com This reaction offers a route to introduce vinyl or substituted vinyl groups at the 5-position of the quinoline (B57606) ring.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. numberanalytics.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction would be instrumental in the synthesis of 5-amino-3-methylquinoline derivatives.

Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Expected Product |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl-3-methylquinoline |

| Heck Reaction | Alkene | Pd catalyst, Base | 5-Alkenyl-3-methylquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 5-Amino-3-methylquinoline |

| This table summarizes expected outcomes of various cross-coupling reactions on this compound based on established methodologies. |

Mechanistic Aspects of Catalytic Coupling Reactions

The mechanisms of these palladium-catalyzed cross-coupling reactions generally follow a similar catalytic cycle. wikipedia.orgbyjus.comwikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron species undergoes transmetalation with the Pd(II) complex. wikipedia.org In the Sonogashira reaction, the copper acetylide, formed in situ, transmetalates with the palladium complex. libretexts.org In the Heck reaction, the alkene inserts into the Pd-C bond. byjus.com

Reductive Elimination: The final step involves the reductive elimination of the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the quinoline ring can be displaced by various nucleophiles, although this reaction is generally less facile than on more activated aromatic systems. The presence of the nitrogen atom in the quinoline ring deactivates the carbocyclic ring towards electrophilic attack but can activate the ring towards nucleophilic substitution, particularly at the 2- and 4-positions. However, nucleophilic substitution at the 5-position typically requires forcing conditions or the presence of activating groups.

Direct nucleophilic substitution of the bromine in this compound with nucleophiles such as amines or alkoxides is expected to be challenging. vulcanchem.com However, under specific conditions, such as high temperatures or the use of strong bases, these reactions may proceed. For instance, heating with amines could potentially lead to the corresponding 5-amino-3-methylquinoline derivatives. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring is a bicyclic aromatic system that can undergo electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic substitution on the quinoline ring typically occurs on the benzene ring, at positions 5 and 8.

In the case of this compound, the 5-position is already substituted. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these substituents, along with the inherent reactivity of the quinoline nucleus, will direct incoming electrophiles.

Nitration: Nitration of quinoline derivatives typically occurs on the benzene ring. For this compound, nitration is expected to occur at the 8-position, and possibly the 6-position, influenced by the directing effects of the existing substituents. arkat-usa.orgsmolecule.comresearchgate.net

Halogenation: Further halogenation of this compound would also be directed to the benzene ring, likely at the 8-position.

Derivatization via Functional Group Interconversions on this compound

The methyl group at the 3-position offers another site for chemical modification.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 5-bromoquinoline-3-carboxylic acid. This transformation can be achieved using strong oxidizing agents.

Radical Bromination: The methyl group can undergo radical bromination, for example using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO), to form 5-bromo-3-(bromomethyl)quinoline. nih.govbbhegdecollege.com This bromomethyl derivative is a versatile intermediate for further nucleophilic substitution reactions.

Potential Derivatization Reactions of this compound

| Starting Material | Reaction Type | Reagents | Product |

| This compound | Oxidation | Strong oxidizing agent | 5-Bromoquinoline-3-carboxylic acid |

| This compound | Radical Bromination | NBS, BPO | 5-Bromo-3-(bromomethyl)quinoline |

| This table outlines potential functional group interconversions on this compound. |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

A thorough understanding of the reaction kinetics and thermodynamic principles governing the chemical transformations of this compound is crucial for optimizing reaction conditions, predicting product distributions, and assessing the feasibility of synthetic routes. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related bromoquinoline isomers and general principles of physical organic chemistry.

Thermodynamic Considerations

The thermodynamic stability of this compound and the feasibility of its reactions are dictated by changes in standard Gibbs free energy (ΔG°), which is a function of enthalpy (ΔH°) and entropy (ΔS°) changes.

Enthalpy of Formation: The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic parameter that indicates the stability of a compound relative to its constituent elements in their standard states. While direct experimental data for this compound is scarce, a study on its isomer, 3-bromoquinoline (B21735), provides a valuable reference point. The standard molar enthalpy of formation for liquid 3-bromoquinoline has been determined, from which the gas-phase enthalpy of formation was derived. akjournals.com

| Compound | Formula | ΔfH°m(g) / kJ·mol⁻¹ | Reference |

|---|---|---|---|

| 3-Bromoquinoline | C₉H₆NBr | 240.5 ± 3.5 | akjournals.com |

Reaction Thermodynamics: The thermodynamics of reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, will depend on the relative stabilities of the reactants, products, and any intermediates. For a generic transformation, the Gibbs free energy of reaction (ΔrG°) determines the position of the chemical equilibrium.

For instance, in a hypothetical nucleophilic substitution reaction where the bromine atom is replaced by a nucleophile (Nu), the thermodynamics would be governed by the relative bond dissociation energies of the C-Br and the new C-Nu bonds, as well as solvation effects and steric interactions. Generally, reactions that form stronger bonds are thermodynamically favored.

Reaction Kinetics

The kinetics of chemical transformations involving this compound dictate the rate at which these reactions proceed. Key parameters include the rate constant (k), the order of the reaction with respect to each reactant, and the activation energy (Ea).

Influence of Substituents on Reactivity: The electronic properties of the bromine and methyl substituents play a significant role in the kinetic profile of this compound.

Bromine Atom: As a halogen, bromine is an electron-withdrawing group via the inductive effect (-I) and an electron-donating group through resonance (+M). In the quinoline system, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution, particularly at positions ortho and para to the bromine. However, the bromine atom itself is a leaving group in many important reactions.

Methyl Group: The methyl group is an electron-donating group through both inductive (+I) and hyperconjugation effects. This generally activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack.

The interplay of these opposing electronic effects influences the reactivity of different positions on the quinoline ring.

Kinetics of Specific Reaction Types:

Suzuki-Miyaura Cross-Coupling: This is a common and powerful method for forming carbon-carbon bonds with aryl halides. The reaction rate is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base used, and the solvent. mdpi.comresearchgate.net For bromoquinolines, the rate of the initial oxidative addition step is highly dependent on the position of the bromine atom. nih.gov While specific kinetic data for this compound is not available, studies on other bromo-heterocycles show that electron-withdrawing groups can accelerate the reaction, while electron-donating groups can slow it down. researchgate.net The steric hindrance around the C-Br bond also plays a crucial role. researchgate.net Given the position of the bromine on the benzo-part of the quinoline ring, its reactivity in Suzuki coupling is expected to be significant.

Nucleophilic Aromatic Substitution (SNAr): The feasibility of SNAr reactions on the this compound ring depends on the activation of the ring towards nucleophilic attack and the stability of the Meisenheimer intermediate. The electron-withdrawing nature of the quinoline nitrogen atom facilitates these reactions, particularly at the 2- and 4-positions. However, the bromine at the 5-position is on the benzene ring portion and is less activated than halides at the 2- or 4-positions. The presence of the electron-donating methyl group at the 3-position would further disfavor a classic SNAr mechanism.

Deprotonation and Metalation: The acidity of the ring protons can be important for reactions involving strong bases, leading to organometallic intermediates. The most acidic protons are generally those adjacent to the nitrogen atom (C2 and C8). imperial.ac.uk The presence of the bromine and methyl groups will modulate the acidity of the other ring protons, influencing the regioselectivity of deprotonation reactions. For example, directed ortho metalation can be a key kinetic consideration in the synthesis of further substituted derivatives. acs.org

Activation Energy (Ea): The activation energy is the minimum energy required for a reaction to occur. While no specific Ea values for reactions of this compound have been reported, it is expected that for reactions like Suzuki coupling, the activation energy will be influenced by the C-Br bond strength and the electronic and steric environment of the reaction center. Lower activation energies lead to faster reaction rates at a given temperature.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide invaluable information about the chemical environment of each hydrogen and carbon atom, respectively. uncw.edutsijournals.com

In ¹H NMR, the chemical shifts, splitting patterns, and coupling constants of the protons on the quinoline ring system allow for their precise assignment. acs.org The interaction between quinoline derivatives in solution can lead to concentration-dependent chemical shift changes, which are attributed to aromatic stacking interactions. uncw.edu For substituted quinolines like 5-Bromo-3-methylquinoline, the positions of the bromine and methyl groups significantly influence the chemical shifts of the neighboring protons. The analysis of these shifts, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), helps to confirm the substitution pattern. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the bromine in this compound would exhibit a characteristic downfield shift due to the electronegativity of the halogen. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to accurately assign the ¹³C NMR signals of complex quinoline derivatives. researchgate.netbeilstein-journals.org

¹H and ¹³C NMR Data for Quinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline N-oxide | ¹H | 8.72 (d), 8.52 (dd), 7.85 (d), 7.79–7.70 (m), 7.67–7.60 (m), 7.28 (dd) rsc.org |

| ¹³C | 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 rsc.org | |

| 3-Methylquinoline N-oxide | ¹H | 8.66 (d), 8.41 (s), 7.76 (d), 7.67 (ddd), 7.63–7.55 (m), 7.52 (s), 2.43 (s) rsc.org |

| ¹³C | 139.7, 137.0, 131.2, 130.2, 129.4, 128.7, 127.4, 125.6, 119.5, 18.7 rsc.org | |

| 5-Bromoquinoline N-oxide | ¹H | 8.72 (d), 8.53 (d), 8.06 (d), 7.89 (dd), 7.57 (dd), 7.37 (dd) rsc.org |

| ¹³C | 142.6, 135.8, 132.7, 130.3, 129.9, 125.1, 122.3, 121.7, 119.7 rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of novel compounds like this compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For halogenated quinolines, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M+ and M+2 peaks, confirming the presence of a single bromine atom. The fragmentation of the quinoline ring can also provide insights into the positions of the substituents. For instance, the loss of a methyl radical or a bromine atom can be observed as distinct fragment ions. acgpubs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring system, as well as the C-H and C-Br bonds. For example, C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-N stretching vibrations within the quinoline ring are also identifiable. mdpi.com

Characteristic IR and Raman Bands for Quinoline Derivatives

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H stretching | 3100-3000 | mdpi.com |

| C=C and C=N stretching (ring) | 1620-1430 | mdpi.com |

| C-H in-plane bending | 1300-1000 | researchgate.net |

| C-H out-of-plane bending | 900-650 | researchgate.net |

| C-Br stretching | 650-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinoline and its derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π-π* and n-π* transitions. semanticscholar.org

The position and intensity of these absorption bands can be influenced by the presence of substituents and the polarity of the solvent, a phenomenon known as solvatochromism. unesp.brresearchgate.net In polar solvents, a bathochromic (red) shift is often observed, indicating that the excited state is more polar than the ground state and is better stabilized by the polar solvent. unesp.br The study of solvatochromism provides insights into the electronic structure and the nature of the electronic transitions in these molecules. semanticscholar.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study molecules with unpaired electrons (paramagnetic species). While this compound itself is a diamagnetic molecule with no unpaired electrons, ESR spectroscopy becomes relevant when studying its radical ions or its complexes with paramagnetic metal ions. researchgate.net For instance, the interaction of a quinoline derivative with a transition metal can lead to the formation of a paramagnetic complex, which can then be characterized by ESR to understand the metal-ligand bonding and the electronic environment of the metal center. researchgate.netnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. nih.gov

XRD studies can also reveal details about the intermolecular interactions in the solid state, such as π-π stacking and halogen bonding, which govern the crystal packing. The crystal structure of related halogenated quinoline derivatives has been determined, providing insights into how these molecules arrange themselves in the solid state. acs.orgacs.org This information is crucial for understanding the physical properties of the material and for designing new materials with specific solid-state architectures.

Application of Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. For this compound (C₁₀H₈BrN), elemental analysis would be used to confirm the empirical formula by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values. researchgate.netnih.gov This technique is a crucial step in the characterization of any newly synthesized compound to verify its purity and elemental composition. oup.com

Computational and Theoretical Investigations of 5 Bromo 3 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules. bohrium.comrsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For quinoline (B57606) derivatives, DFT calculations are employed to optimize molecular structures, simulate spectroscopic properties, and understand chemical reactivity. aip.orgunesp.br The B3LYP functional is a common choice for such studies on quinoline derivatives, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. bohrium.comresearchgate.netdergipark.org.tr

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. tandfonline.com For 5-Bromo-3-methylquinoline, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Core This table presents typical bond lengths and angles for a quinoline ring system, derived from DFT calculations on related structures. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond/Angle | Typical Value (DFT) |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.42 Å | |

| N1-C2 | ~1.32 Å | |

| C4a-C8a | ~1.42 Å | |

| Bond Angle | N1-C2-C3 | ~123° |

| C2-C3-C4 | ~120° | |

| C3-C4-C4a | ~120° | |

| C8-C8a-N1 | ~118° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the electron-donating methyl group and the electron-withdrawing bromine atom, along with the electronegative nitrogen, will significantly influence the energy and distribution of these orbitals. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is often distributed across the quinoline ring, while the LUMO's location can indicate where the molecule will accept electrons. youtube.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives This table shows representative energy values for HOMO, LUMO, and the energy gap, which are crucial for assessing reactivity.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Mulliken Atomic Charge and Global Reactive Descriptors Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de These charges provide insight into the distribution of electrons and help identify electrostatic interactions and reactive sites. tandfonline.com In this compound, the nitrogen atom is expected to carry a significant negative charge due to its high electronegativity, making it a potential site for protonation. The carbon atom attached to the bromine (C5) would be influenced by bromine's electron-withdrawing nature.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

These descriptors are calculated using DFT and are valuable for comparing the reactivity of different quinoline derivatives. rsc.org

Table 3: Analysis of Mulliken Atomic Charges and Global Descriptors This table provides an example of calculated Mulliken charges on key atoms and global reactivity descriptors for a substituted quinoline.

| Analysis Type | Parameter | Atom/Molecule | Illustrative Value |

| Mulliken Charge | Charge (a.u.) | N1 | -0.45 |

| C3 | +0.15 | ||

| C5 | +0.05 | ||

| Br | -0.10 | ||

| Global Descriptors | Electronegativity (χ) | Molecule | ~4.4 eV |

| Chemical Hardness (η) | Molecule | ~2.2 eV | |

| Electrophilicity (ω) | Molecule | ~4.4 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. tandfonline.com

On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to attack by electrophiles. For this compound, this region is expected to be concentrated around the nitrogen atom. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. These are often found around hydrogen atoms attached to the aromatic ring. The MEP map provides a comprehensive visual guide to the molecule's reactivity, complementing the insights from FMO and Mulliken charge analyses. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

For this compound, an MD simulation could be used to explore its behavior in an aqueous solution, analyzing how water molecules arrange around the hydrophobic quinoline core and the more polar substituents. In a biological context, if the molecule is being studied as a potential drug candidate, MD simulations can model its interaction with a target protein. mdpi.com These simulations can assess the stability of the molecule-protein complex, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and calculate binding free energies, providing crucial insights for drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used extensively in drug discovery and materials science. dergipark.org.trnih.gov These methods aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity or a specific physical property. japsonline.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) and using statistical methods like multiple linear regression to build a model that predicts activity. dergipark.org.tr Such models can identify which structural features are most important for the desired activity.

SAR studies, often conducted in parallel, provide qualitative insights. For example, by synthesizing and testing various analogs of this compound (e.g., changing the position of the methyl group or replacing the bromine with another halogen), researchers can deduce key relationships. The presence of the bromine at the 5-position and the methyl group at the 3-position would be analyzed for their contributions to steric hindrance, lipophilicity, and electronic properties, guiding the design of more potent or selective derivatives. nih.gov

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the provided search results, the broader context of quinoline derivatives offers valuable insights. For instance, derivatives of 4-bromo-6-ethyl-2-methylquinoline (B1517401) have been investigated for their potential as antitumor agents through molecular docking. These studies indicated that such compounds could effectively bind to the active site of the epidermal growth factor receptor (EGFR), suggesting their potential in targeted cancer therapy. The binding affinity was noted to be significantly influenced by the nature and position of substituents on the quinoline ring.

Similarly, research on other quinoline derivatives has demonstrated their potential as inhibitors of various enzymes. For example, certain quinoline-based chalcones have been designed and synthesized as HIV reverse transcriptase (RT) inhibitors. nih.gov Molecular docking studies of these compounds helped in determining their binding affinity within the active site of the enzyme, with chloro- and bromo-substituted quinoline compounds showing potent activity. nih.gov In one study, a series of synthesized quinoline derivatives were docked on an HIV reverse transcriptase binding site (PDB: 4I2P), and many showed good binding interactions, with some exhibiting higher docking scores than standard drugs. nih.gov

Predicting protein-ligand interactions is a complex task, and computational approaches are continually being refined. nih.govopenreview.netarxiv.org The accuracy of these predictions depends on the scoring functions used and the quality of the protein and ligand structures. openreview.net For a comprehensive understanding of this compound's potential as a ligand, specific docking studies against a panel of relevant protein targets would be necessary. Such studies would typically involve preparing the 3D structure of the ligand and the target protein, performing the docking simulation to generate various binding poses, and then scoring these poses to identify the most likely binding mode and estimate the binding affinity.

Theoretical Spectroscopic Property Predictions and Validation

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties of molecules. These methods can calculate vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For quinoline and its derivatives, DFT calculations have been successfully employed to interpret experimental spectra. For instance, studies on 6-chloroquinoline (B1265530) involved optimizing the molecular geometry using the B3LYP method with a 6-311++G(d,p) basis set. dergipark.org.trresearchgate.net The calculated vibrational frequencies were then scaled to achieve better agreement with experimental FT-IR spectra. dergipark.org.tr Such studies allow for the detailed assignment of vibrational modes. dergipark.org.tr

In the context of this compound, similar theoretical approaches would be highly informative. The predicted IR and Raman spectra would show characteristic bands for the quinoline ring vibrations, as well as modes associated with the C-Br and C-CH₃ stretching and bending. For example, C-H stretching vibrations in aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. dergipark.org.tr The C-Cl stretching modes in 6-chloroquinoline were observed at 351, 607, and 637 cm⁻¹, and similar calculations for this compound would predict the corresponding C-Br stretching frequencies. dergipark.org.tr

Theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT). dergipark.org.trnih.gov These calculations provide information about the electronic transitions, including the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.net For 2-amino-3-methyl-5-nitropyridine, the UV-Visible spectrum was recorded in ethanol (B145695) and the electronic properties, such as HOMO and LUMO energies, were determined by the B3LYP/cc-pVTZ basis set. nih.gov A similar approach for this compound would predict its electronic absorption spectrum, which could then be compared with experimental measurements to validate the theoretical model.

Theoretical NMR spectroscopy involves calculating the chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For 6-chloroquinoline, the calculated ¹H and ¹³C NMR chemical shifts were compared with experimental data. dergipark.org.trresearchgate.net For this compound, theoretical predictions would help in assigning the signals in the experimental ¹H and ¹³C NMR spectra, providing a detailed understanding of the electronic environment of each atom in the molecule.

The validation of these theoretical predictions against experimental spectroscopic data is a critical step. Discrepancies between calculated and experimental values can often be minimized by using appropriate scaling factors for vibrational frequencies or by considering solvent effects in the calculations. dergipark.org.trnih.gov The good agreement between theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and properties.

Applications of 5 Bromo 3 Methylquinoline in Organic Synthesis

Utilization as a Key Building Block for the Synthesis of Complex Organic Molecules

5-Bromo-3-methylquinoline serves as a crucial starting material for the synthesis of more complex and often biologically active molecules. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily displaced or coupled with other organic fragments through transition-metal-catalyzed reactions.

One of the most significant applications is in the Suzuki-Miyaura coupling, where the bromoquinoline is reacted with a boronic acid or ester in the presence of a palladium catalyst. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the quinoline (B57606) ring, leading to the formation of diverse and complex molecular architectures. Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to further functionalize the quinoline core.

The methyl group at the 3-position also influences the reactivity and stereoselectivity of these transformations. It can exert steric hindrance, directing incoming reagents to specific positions, and can also be a site for further chemical modification. The combination of the bromo and methyl substituents allows for a stepwise and controlled elaboration of the quinoline structure.

An example of its utility is in the synthesis of substituted quinolines that are precursors to compounds with potential pharmaceutical applications. The ability to introduce various substituents at the 5-position through the bromo group is key to exploring the structure-activity relationships of these new molecules.

Role as a Versatile Intermediate in Multi-Step Synthetic Strategies

Beyond its direct use as a building block, this compound is a valuable intermediate in multi-step synthetic sequences. Its unique substitution pattern allows for selective transformations at different stages of a synthesis. The bromine atom can be temporarily used as a protecting group or as a directing group for subsequent reactions on the quinoline ring system.

In a multi-step synthesis, the bromine atom can be retained through several reaction steps and then transformed at a later stage to introduce a desired functional group. This strategy allows for the construction of a complex molecular framework before the final, often sensitive, functionalization step. For example, a synthetic route might involve modifications to other parts of the molecule while keeping the bromoquinoline core intact, followed by a late-stage cross-coupling reaction to complete the synthesis of the target molecule.

The reactivity of the quinoline nitrogen also plays a role in its versatility as an intermediate. The nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring system and influence the outcome of subsequent reactions. These transformations can be reversed, adding to the strategic possibilities for using this compound in complex syntheses.

A notable application is in the synthesis of environmentally friendly products, where it is used as a key intermediate in the development of new synthetic processes that aim to reduce environmental impact. wipo.int

| Reaction Type | Description | Significance in Multi-Step Synthesis |

|---|---|---|

| Nucleophilic Aromatic Substitution | The bromine atom can be replaced by various nucleophiles. | Allows for the introduction of a wide range of functional groups at a late stage in the synthesis. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of carbon-carbon or carbon-heteroatom bonds at the 5-position. | Enables the construction of complex molecular scaffolds by connecting different organic fragments. |

| Metal-Halogen Exchange | Conversion of the bromo group to an organometallic species (e.g., organolithium or Grignard reagent). | Creates a nucleophilic center at the 5-position for reaction with various electrophiles. |

| Oxidation/Reduction of the Quinoline Ring | The quinoline ring can be selectively oxidized or reduced to modulate its reactivity. | Provides strategic control over the electronic properties of the intermediate during the synthesis. |

Enantioselective and Diastereoselective Transformations Utilizing this compound

The presence of a substituent at the 3-position of the quinoline ring, as in this compound, introduces a chiral center upon reduction of the heterocyclic ring. This has led to the development of enantioselective methods for the synthesis of chiral tetrahydroquinolines. Chiral Brønsted acids have been successfully employed as catalysts for the asymmetric transfer hydrogenation of 3-substituted quinolines, including those with a methyl group. liv.ac.uk These reactions, often using a Hantzsch ester as the hydrogen source, can produce the corresponding tetrahydroquinolines with good enantioselectivity. liv.ac.uk

The stereochemical outcome of these reductions is influenced by the nature of the catalyst and the reaction conditions. For example, cyclopentadiene-based chiral Brønsted acids have been shown to be effective catalysts for this transformation. liv.ac.uk The enantiomeric excess of the product can be optimized by tuning the solvent, temperature, and catalyst loading. liv.ac.uk

Diastereoselective transformations involving quinolines have also been explored. For instance, dearomative cycloaddition reactions of quinolines with alkenes can lead to the formation of products with multiple stereocenters. nih.gov While specific studies on this compound in this context are not widely reported, the principles of stereocontrol in reactions of substituted quinolines are well-established. Lewis acids can play a crucial role in enhancing the diastereoselectivity of such transformations. chemrxiv.org

The development of these stereoselective reactions is of significant importance, as the resulting chiral and diastereomerically pure compounds are valuable building blocks for the synthesis of natural products and pharmaceuticals.

| Transformation | Catalyst/Reagent | Product Type | Key Stereochemical Feature |

|---|---|---|---|

| Enantioselective Transfer Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester liv.ac.uk | Chiral Tetrahydroquinolines liv.ac.uk | High enantiomeric excess liv.ac.uk |

| Diastereoselective Dearomative Cycloaddition | Photocatalyst / Lewis Acid nih.govchemrxiv.org | Polycyclic Aza-architectures nih.gov | High diastereoselectivity nih.gov |

Catalytic Applications and Ligand Development from Quinoline Derivatives

Quinoline derivatives are widely used as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. The substituents on the quinoline ring can be strategically varied to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

While this compound itself is not typically used directly as a ligand, it serves as a valuable precursor for the synthesis of more elaborate quinoline-based ligands. The bromine atom can be functionalized to introduce coordinating groups, such as phosphines, amines, or alcohols, which can then bind to a metal center. The methyl group can provide steric bulk, which can be beneficial for creating a specific chiral environment around the metal, leading to enhanced enantioselectivity in catalytic reactions.

The development of new quinoline-based ligands is an active area of research, with applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation. mdpi.com For example, quinoline derivatives have been incorporated into ligands for copper-catalyzed catecholase activity, demonstrating the influence of the ligand structure on the catalytic efficiency. mdpi.com

Furthermore, the design of novel quinoline-based compounds as potential anticancer agents often involves in-silico methods like 3D-QSAR to understand the structure-activity relationship and guide the synthesis of more potent derivatives. mdpi.comresearchgate.net These studies highlight the importance of the quinoline scaffold in the development of new therapeutic agents. arabjchem.org

Exploration of 5 Bromo 3 Methylquinoline in Medicinal Chemistry and Biological Sciences

Enzyme Inhibition Studies

The ability of quinoline (B57606) derivatives to interact with and inhibit enzymes is a key area of research in medicinal chemistry. smolecule.com Modifications to the quinoline structure, such as the addition of halogen atoms and alkyl groups, can significantly influence their binding affinity and selectivity for specific molecular targets.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases involved in cellular responses to external stress and inflammation. nih.govbrieflands.com In particular, the p38α isoform is a well-established target for the development of anti-inflammatory drugs. nih.govbrieflands.com Inhibition of p38α can reduce the production of pro-inflammatory cytokines. smolecule.com

Derivatives of quinoline have been identified as potential inhibitors of p38α MAPK. smolecule.com For instance, research on compounds structurally related to 5-Bromo-3-methylquinoline has demonstrated their potential to inhibit key enzymes in inflammatory pathways. smolecule.com While direct studies on this compound are limited, a closely related compound, 5-bromo-2-chloro-3-methylquinoline, has shown potential as an inhibitor of p38α MAPK. smolecule.com The inhibitory activity of such compounds suggests therapeutic potential for managing inflammatory conditions. smolecule.com

A study on various p38α inhibitors reported IC50 values—the concentration of an inhibitor required to reduce enzyme activity by half—for several compounds. For example, a potent inhibitor designated p38-α MAPK-IN-5 showed an IC50 of 0.1 nM for p38α and 0.2 nM for p38β. medchemexpress.com

Table 1: Inhibitory Activity of Selected Compounds against p38 MAPK Isoforms

| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |

|---|---|---|---|---|

| p38-α MAPK-IN-5 | 0.1 | 0.2 | 944 | 4100 |

Data sourced from MedChemExpress. medchemexpress.com

The mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. brieflands.comacs.org The binding mechanism of quinoline-based inhibitors often relies on specific interactions with amino acid residues within this active site. arabjchem.org For example, crystallographic studies of other inhibitors have shown a critical hydrogen bond forming between a nitrogen atom in the inhibitor's heterocyclic ring and the amide group of a methionine residue (Met109) in the adenine-binding pocket of p38. brieflands.com

The bromine atom and the quinoline ring structure are crucial for the binding affinity and specificity of these compounds toward their molecular targets. The exact molecular targets and pathways are dependent on the specific compound and its application. The mechanism often involves the inhibitor modulating the activity of enzymes or receptors.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. acs.orgacs.org These studies involve synthesizing and testing a series of related compounds to determine how specific structural features affect biological activity. acs.org

In a SAR study on tetrahydroquinoline analogs as EPAC inhibitors, the role of bromine substitution was investigated. acs.org The results revealed that the presence of a bromine atom at the C-5 position was important for inhibitory activity. acs.org Specifically, the 5-bromo-substituted analog was found to be approximately three times more potent than the analog without the bromine atom. acs.org This highlights the significant contribution of the bromo group at the 5-position, a key feature of this compound, to the compound's inhibitory potential. acs.org Further studies have also noted that substitutions at the 3-position of the quinoline ring are critical for activity in other receptor systems. researchgate.net

Identification of Molecular Targets and Binding Mechanisms

Antimicrobial Activity Investigations

Quinoline derivatives have a long history of use as antimicrobial agents. derpharmachemica.commdpi.org The incorporation of halogens, such as bromine, into the quinoline structure is a known strategy to enhance antimicrobial properties. derpharmachemica.com

Various quinoline derivatives have demonstrated efficacy against a range of bacterial pathogens, including the Gram-positive bacterium Staphylococcus aureus. derpharmachemica.com S. aureus is a major cause of infections, and the emergence of resistant strains like MRSA has created an urgent need for new antibacterial agents. nih.gov

Studies on related bromo-quinoline compounds have shown promising results. For example, a series of hydrazone derivatives of 6-bromo-2-methyl-quinoline were synthesized and evaluated for their in vitro antimicrobial activity. derpharmachemica.com These compounds were found to possess a broad spectrum of activity against bacteria including Staphylococcus aureus and Bacillus subtilis. derpharmachemica.com In another study, a Schiff base complex derived from a bromo-substituted precursor was screened for its antibacterial activity against S. aureus. nih.govresearchgate.net

Table 2: Antibacterial Screening of Selected Quinolone Derivatives

| Compound Type | Bacterial Strain | Activity Noted |

|---|---|---|

| 6-bromo-2-methyl-quinoline hydrazones | Staphylococcus aureus | Broad spectrum activity |

| 6-bromo-2-methyl-quinoline hydrazones | Bacillus subtilis | Broad spectrum activity |

| Schiff base metal complexes | Staphylococcus aureus | Tested via MIC method |

Information compiled from various studies on quinoline derivatives. derpharmachemica.comnih.govresearchgate.net

In addition to antibacterial effects, many quinoline compounds exhibit antifungal properties. mdpi.orgnih.gov Research has shown that bromo derivatives of 2-methylquinolin-8-ol possess high antifungal activity against several fungal strains. mdpi.org

The same studies that investigate antibacterial properties often include screens for antifungal efficacy against common fungal pathogens. derpharmachemica.comnih.gov For instance, the synthesized 6-bromo-2-methyl-quinoline hydrazones were also tested against the pathogenic fungi Fusarium pallidoroseum and Candida albicans, showing a broad antimicrobial spectrum. derpharmachemica.com Similarly, the Schiff base complexes were evaluated for their in vitro antifungal activity using the minimum inhibitory concentration (MIC) method against fungi such as Aspergillus flavus and Aspergillus niger. nih.govresearchgate.net

Mechanism of Antimicrobial Action

While the specific antimicrobial mechanism of this compound has not been detailed in the available literature, studies on related quinoline derivatives provide insight into potential modes of action. A primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby blocking bacterial proliferation. mdpi.com Other quinoline derivatives have been found to target bacterial bioenergetics by inhibiting the F1F0-ATP synthase, which is crucial for cellular energy production in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. d-nb.info Another proposed mechanism involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent disruption of microbial growth. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial agent's potency, representing the lowest concentration that prevents the visible in vitro growth of a microorganism. wikipedia.orgbmglabtech.com Although MIC values for this compound are not specifically reported, research on analogous brominated and methylated quinolines demonstrates a range of antibacterial activities. For instance, certain novel amino acid derivatives of quinoline have shown moderate to weak activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria, with MIC values ranging from 0.62 mg/mL to 5.0 mg/mL. mdpi.com The addition of a bromine substituent to some quinoline structures has been shown to modulate this activity. mdpi.com Studies on other complex quinoline derivatives, such as Schiff base metal complexes, have also determined MICs against various bacteria and fungi, highlighting the broad antimicrobial potential within the quinoline family. nih.govresearchgate.netscispace.com

| Compound Class | Bacterial Strains | Reported MIC (µg/mL) |

| Amino acid-quinoline derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | 620 - 5000 |

| Brominated quinoline-triazole derivatives | E. coli, P. aeruginosa, S. aureus | 64 - 256 |

| Schiff base of 5-bromo...indolin-2-one | S. aureus, B. subtilis, P. aeruginosa | Data available |

This table presents MIC data for structurally related quinoline derivatives to illustrate the range of activities observed in this compound class. Data is sourced from references mdpi.comnih.govpharmainfo.in.

Anticancer Potential and Cytotoxicity Studies

Evaluation against Various Cancer Cell Lines (e.g., MCF-7, HeLa)

Numerous brominated quinoline derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including the breast adenocarcinoma line MCF-7 and the cervical cancer line HeLa. While specific data for this compound is not available, related compounds have shown significant antiproliferative potency. nih.govnih.gov For example, a study on highly brominated quinolines found that derivatives such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited potent inhibitory effects against HeLa and HT29 cell lines, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL. nih.gov Another series of substituted quinolines, including 5-bromo-6,8-dimethoxyquinoline, also demonstrated significant antiproliferative activity against MCF-7 and HeLa cells. nih.govneuroquantology.com Similarly, novel brominated quinoline and pyrimidoquinoline derivatives have been tested against the MCF-7 cell line, with some compounds showing IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net

| Compound | Cell Line | Reported IC₅₀ (µM or µg/mL) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa, HT29 | 5.45–9.6 μg/mL |

| 5-bromo-6,8-dimethoxyquinoline | MCF-7, HeLa, A549, HT29 | 2-50 µg/mL |

| Brominated pyrimidoquinoline derivative (Comp. 6) | MCF-7 | 8.5 µM |

| Brominated plastoquinone (B1678516) analog (BrPQ5) | MCF-7 | 33.57 µM |

| 3-Bromo-6-nitro-2-p-tolylquinolin-4(1H)-one | HeLa | Potent activity reported |

This table summarizes cytotoxicity data for various brominated quinoline analogs against cancer cell lines to provide context. Data is sourced from references nih.govnih.govresearchgate.netmdpi.comnih.gov.

Induction of Apoptosis and Investigation of Caspase Activation Pathways

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This process is often mediated by a family of proteases called caspases. nih.gov While the apoptotic potential of this compound has not been specifically elucidated, numerous studies confirm that other quinoline derivatives are potent inducers of apoptosis. nih.govnih.govplos.org The activation of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Research on the quinoline derivative PQ1 showed that it induces apoptosis in breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway). nih.govnih.govresearchgate.net Activation of these initiator caspases leads to a downstream cascade that activates executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govnih.gov Studies on other quinoline derivatives have similarly demonstrated the activation of caspase-9 and caspase-3, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from mitochondria—all hallmarks of the intrinsic apoptotic pathway. nih.govplos.org

Effects on Cellular Signaling Pathways (e.g., apoptosis, cell proliferation)

The anticancer effects of quinoline derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and death. Although direct evidence for this compound is lacking, the broader class of quinolines is known to interfere with multiple signaling cascades. For instance, some quinolines can induce apoptosis through p53-dependent pathways. plos.org The p53 tumor suppressor protein is a crucial regulator that can trigger cell cycle arrest or apoptosis in response to cellular stress. Other quinoline analogs have been shown to inhibit the activity of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is often overactive in cancer and drives cell proliferation. arabjchem.org Furthermore, some 8-hydroxy-quinoline derivatives have been found to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is involved in inflammatory responses and pyroptosis, a form of inflammatory cell death. frontiersin.org The ability to interfere with these fundamental cellular processes underscores the therapeutic potential of the quinoline scaffold.

Antioxidant Activity Assessment

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. bohrium.com The antioxidant potential of quinoline derivatives has been a subject of interest, with many analogs showing promising activity. nih.govnih.govtubitak.gov.tr While specific antioxidant assessments for this compound are not detailed in the reviewed literature, related compounds have been evaluated using standard assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine antioxidant capacity. tubitak.gov.tr Studies on various quinoline derivatives, including those with selenium or sulfonic acid groups, have demonstrated their ability to scavenge DPPH radicals. tubitak.gov.trscielo.br In some cases, the antioxidant activity of quinoline derivatives has been found to be comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. tubitak.gov.trelixirpublishers.com The antioxidant properties are often linked to the compounds' ability to donate a hydrogen atom or a single electron to stabilize free radicals. nih.gov

DNA Interaction Studies (e.g., DNA Cleavage Activity by Agarose (B213101) Gel Electrophoresis)

The ability of chemical compounds to interact with and cleave DNA is a hallmark of many antimicrobial and anticancer agents. This activity is often evaluated using agarose gel electrophoresis, a technique that separates DNA fragments by size. Studies on metal complexes of ligands derived from bromo-methylquinolines have demonstrated notable DNA cleavage capabilities.

In one particular study, the DNA cleavage activity of metal(II) complexes of a Schiff base ligand incorporating a bromo-methylquinoline moiety, specifically 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), was investigated using calf-thymus DNA. researchgate.netnih.gov The experiment, conducted via agarose gel electrophoresis, showed that the metal complexes were effective at cleaving the DNA, a process that is crucial for inducing cell death in pathogenic or cancerous cells. researchgate.netnih.govniscair.res.in The cleavage activity observed for these complexes suggests their potential to function as nuclease agents, which can damage DNA and inhibit replication and transcription. researchgate.netacs.org The enhanced activity of the metal complexes compared to the free ligand indicates that the coordination of the metal ion plays a pivotal role in the DNA cleavage mechanism. niscair.res.in

Coordination Chemistry in Biological Systems

Coordination chemistry, which studies the formation and properties of compounds involving a central metal ion bonded to surrounding molecules or ligands, is fundamental to understanding many biological processes. numberanalytics.comnou.edu.ng Bromo-methylquinoline derivatives serve as versatile ligands, capable of forming stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activities compared to the free ligands.